DMNPE-4 AM-caged-calcium
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Overview
Description
DMNPE-4 AM-caged-calcium is a photolabile analogue of EGTA, a highly efficient calcium-selective cage. It is designed to chelate and cage calcium ions, with dissociation constants (Kd) of 48 nM and 19 nM at pH 7.2 and pH 7.4, respectively. Upon photolysis, its affinity for calcium decreases significantly (Kd ≈ 2 nM) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMNPE-4 AM-caged-calcium involves multiple steps, including the incorporation of photolabile protecting groups and calcium chelating moieties. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as esterification, amidation, and photolabile group attachment .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
DMNPE-4 AM-caged-calcium primarily undergoes photolysis, where exposure to light causes the release of caged calcium ions. This reaction is highly efficient and can be triggered by UV or two-photon excitation .
Common Reagents and Conditions
Photolysis: UV light (350 nm) or two-photon excitation.
Chelation: Calcium ions (Ca²⁺) are the primary target for chelation by this compound.
Major Products Formed
The major product formed from the photolysis of this compound is free calcium ions, which can then participate in various biochemical processes .
Scientific Research Applications
DMNPE-4 AM-caged-calcium has a wide range of applications in scientific research:
Chemistry: Used to study calcium-dependent reactions and processes by providing controlled release of calcium ions.
Biology: Employed in cellular and molecular biology to investigate calcium signaling pathways and their roles in cellular functions.
Medicine: Utilized in research on calcium-related diseases and potential therapeutic interventions.
Industry: Applied in the development of calcium-sensitive materials and sensors
Mechanism of Action
DMNPE-4 AM-caged-calcium exerts its effects through the controlled release of calcium ions upon photolysis. The compound chelates calcium ions, and upon exposure to light, the photolabile groups are cleaved, releasing the calcium ions. This mechanism allows precise spatial and temporal control of calcium ion concentrations in experimental settings .
Comparison with Similar Compounds
Similar Compounds
EGTA: A well-known calcium chelator but lacks photolabile properties.
BAPTA: Another calcium chelator with high selectivity but not photolabile.
NP-EGTA: A photolabile calcium chelator similar to DMNPE-4 AM-caged-calcium but with different photolysis properties
Uniqueness
This compound is unique due to its high efficiency in calcium chelation and its photolabile nature, allowing precise control over calcium ion release. This makes it particularly valuable in research applications requiring controlled calcium signaling .
Properties
Molecular Formula |
C34H47N3O22 |
---|---|
Molecular Weight |
849.7 g/mol |
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-(4,5-dimethoxy-2-nitrophenyl)ethoxy]ethoxy]ethyl]amino]acetate |
InChI |
InChI=1S/C34H47N3O22/c1-22(38)52-18-56-31(42)14-35(15-32(43)57-19-53-23(2)39)7-8-50-9-10-51-30(26-11-28(48-5)29(49-6)12-27(26)37(46)47)13-36(16-33(44)58-20-54-24(3)40)17-34(45)59-21-55-25(4)41/h11-12,30H,7-10,13-21H2,1-6H3 |
InChI Key |
UUZFENOXYOBVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOC(CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
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